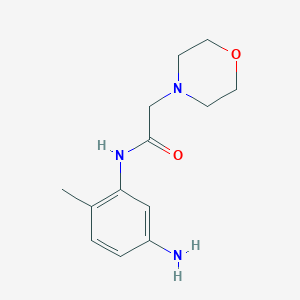

N-(5-amino-2-methylphenyl)-2-(morpholin-4-yl)acetamide

Description

N-(5-Amino-2-methylphenyl)-2-(morpholin-4-yl)acetamide is an acetamide derivative characterized by a morpholine ring linked to an acetamide backbone and a 5-amino-2-methylphenyl substituent.

Properties

IUPAC Name |

N-(5-amino-2-methylphenyl)-2-morpholin-4-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O2/c1-10-2-3-11(14)8-12(10)15-13(17)9-16-4-6-18-7-5-16/h2-3,8H,4-7,9,14H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KETHASQTAHQNMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)NC(=O)CN2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-amino-2-methylphenyl)-2-(morpholin-4-yl)acetamide typically involves the following steps:

Starting Materials: The synthesis begins with 5-amino-2-methylbenzoic acid and morpholine.

Amide Bond Formation: The carboxylic acid group of 5-amino-2-methylbenzoic acid is activated using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine. Morpholine is then added to form the amide bond.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(5-amino-2-methylphenyl)-2-(morpholin-4-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The aromatic amine group can be oxidized to form nitroso or nitro derivatives.

Reduction: The amide bond can be reduced to form the corresponding amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Substitution: Reagents like nitric acid (HNO₃) for nitration or halogens (Cl₂, Br₂) for halogenation.

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Corresponding amine.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-(5-amino-2-methylphenyl)-2-(morpholin-4-yl)acetamide may have various applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Potential use in studying enzyme interactions or as a ligand in receptor binding studies.

Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-amino-2-methylphenyl)-2-(morpholin-4-yl)acetamide would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and triggering downstream signaling pathways.

Comparison with Similar Compounds

Key Observations :

- Morpholine Role : The morpholine ring improves solubility and pharmacokinetic properties, as seen in fluorophenyl and nitro-substituted analogs .

- Aromatic Substitutions: Electron-donating groups (e.g., amino in the target compound) may enhance receptor binding, while electron-withdrawing groups (e.g., nitro in ) alter electronic profiles .

Anti-Cancer Activity

Morpholine-containing acetamides, such as N-(4-methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)acetamide (, compound 40), exhibit potent anti-cancer activity against HCT-1, MCF-7, and PC-3 cell lines (IC₅₀: 1.2–3.8 µM). The morpholine group likely enhances cellular uptake and target engagement .

Enzyme Inhibition

In 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2) inhibition studies (), acetamides with hydrophobic substituents (e.g., phenethyl or butyl chains) showed enhanced activity due to interactions with the enzyme’s hydrophobic pocket.

Receptor Agonism

Pyridazinone-based acetamides () act as formyl peptide receptor (FPR) agonists. While the target compound lacks a pyridazinone core, its morpholine and amino groups could mimic interactions seen in FPR ligands, such as calcium mobilization in neutrophils .

Physicochemical Properties

Comparative physicochemical data highlight critical differences:

**Estimated based on structural analogs.

Key Insights :

- Nitro-substituted derivatives () exhibit higher logP, suggesting reduced solubility but enhanced membrane permeability .

Structure-Activity Relationships (SAR)

- Morpholine Position : In fluorophenyl derivatives (), direct attachment of morpholine to the acetamide chain optimizes activity.

- Aromatic Substitutions : Anti-cancer activity in quinazoline-sulfonyl acetamides () correlates with bulky substituents (e.g., morpholine), suggesting steric effects influence target binding .

- Hydrophobic Interactions : 17β-HSD2 inhibitors () require hydrophobic groups (e.g., phenethyl) for activity. The target compound’s balance between hydrophobicity (methylphenyl) and hydrophilicity (morpholine) may optimize enzyme inhibition .

Biological Activity

N-(5-amino-2-methylphenyl)-2-(morpholin-4-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and related research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 220.27 g/mol

This structure includes an aromatic amine group and a morpholine ring, which are critical for its biological interactions.

The biological activity of this compound largely depends on its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the morpholine moiety enhances its bioavailability and interaction with biological systems, potentially allowing it to modulate various signaling pathways involved in disease processes.

1. Anticancer Activity

Research indicates that this compound may exhibit anticancer properties. It has been investigated for its ability to inhibit enzymes involved in cancer progression, such as proteases and kinases. Preliminary studies suggest that it can induce apoptosis in cancer cells by activating specific signaling pathways.

2. Anti-inflammatory Effects

The compound has also shown promise as an anti-inflammatory agent. Studies have demonstrated that it can significantly reduce the expression of inflammatory markers, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). These effects suggest potential applications in treating inflammatory diseases .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study assessing the anticancer properties of this compound, researchers treated various cancer cell lines with different concentrations of the compound. Results indicated a dose-dependent decrease in cell viability, with IC values ranging from 10 to 30 µM across different cell lines. The compound was found to induce apoptosis through activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology.

Comparative Analysis with Similar Compounds

This compound can be compared with structurally similar compounds to understand its unique biological profile.

Table 2: Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Biological Activity |

|---|---|---|

| N-(5-amino-2-methoxyphenyl)-2-(morpholin-4-yl)acetamide | Methoxy group instead of methyl | Enhanced solubility; different enzyme interactions |

| N-(4-Amino-2-methylphenyl)-2-pyrrolidin-1-yl-acetamide | Pyrrolidine ring instead of morpholine | Different pharmacokinetics |

Q & A

Q. Basic

- NMR spectroscopy : ¹H and ¹³C NMR verify substituent positions (e.g., methyl, morpholine, and acetamide groups). For example, the morpholine ring’s protons appear as multiplets at δ 3.3–3.6 ppm .

- Mass spectrometry (MS) : ESI/APCI-MS confirms molecular weight (e.g., [M+H]⁺ peak at m/z 347) .

- HPLC : Monitors purity (>95%) and detects byproducts .

How can researchers resolve contradictory spectral data during structural confirmation?

Q. Advanced

- Cross-validation : Combine NMR with X-ray crystallography (e.g., SHELXL refinement) to resolve ambiguities in stereochemistry or substituent positioning .

- Density Functional Theory (DFT) : Compare computed vs. experimental NMR shifts to identify outliers .

- 2D NMR (COSY, HSQC) : Assign overlapping signals, especially in aromatic regions .

What strategies mitigate competing reaction pathways during synthesis?

Q. Advanced

- Kinetic vs. thermodynamic control : Adjust temperature (e.g., low temps favor kinetic products) to suppress side reactions like oxidation of the morpholine ring .

- Protecting groups : Temporarily block the amino group to prevent unwanted nucleophilic attacks .

- Catalyst screening : Test Pd catalysts for Suzuki-Miyaura coupling to minimize homocoupling byproducts .

How does the morpholine moiety influence the compound’s physicochemical properties?

Q. Basic

- Solubility : The morpholine oxygen enhances water solubility via hydrogen bonding .

- Conformational rigidity : The six-membered ring restricts rotation, stabilizing bioactive conformations .

- Electron donation : Morpholine’s lone pairs modulate electron density at the acetamide carbonyl, affecting reactivity .

What computational methods are recommended for modeling interactions between this compound and biological targets?

Q. Advanced

- Molecular docking (AutoDock/Vina) : Predict binding modes to enzymes (e.g., kinases) using crystal structures from the PDB .

- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories .

- QSAR modeling : Corrogate substituent effects (e.g., methyl vs. halogen groups) with bioactivity data .

How can researchers optimize reaction yields for scale-up synthesis?

Q. Advanced

- Design of Experiments (DoE) : Use factorial designs to optimize variables (e.g., temperature, solvent ratio, catalyst loading) .

- Continuous flow chemistry : Minimize decomposition by reducing reaction time .

- In-line analytics (PAT) : Monitor reactions in real-time via FTIR or Raman spectroscopy .

What stability-indicating assays are recommended for assessing this compound under varying storage conditions?

Q. Basic

- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation products .

- Stability-indicating HPLC : Use C18 columns and gradient elution (water/acetonitrile + 0.1% TFA) to separate degradants .

- LC-MS/MS : Characterize degradation pathways (e.g., hydrolysis of the acetamide bond) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.